molecular formula C16H15ClO2 B3023814 3-(4-Chlorophenyl)-3'-methoxypropiophenone CAS No. 898787-64-9

3-(4-Chlorophenyl)-3'-methoxypropiophenone

Cat. No. B3023814
CAS RN: 898787-64-9
M. Wt: 274.74 g/mol
InChI Key: CUZMQDQHAGAARC-UHFFFAOYSA-N
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Description

The compound "3-(4-Chlorophenyl)-3'-methoxypropiophenone" is not directly mentioned in the provided papers. However, the papers do discuss various related chlorophenyl and methoxyphenyl compounds, which can provide insights into the chemical behavior and properties of similar structures. These compounds are often synthesized for their potential biological activities or for their use as intermediates in the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with simpler phenolic compounds and introducing various substituents through reactions like acylation, methylation, and chlorination. For instance, the synthesis of a β-amyloid aggregation inhibitor involved a one-pot synthesis starting from 4-chlorophenol and a methylsulfinyl compound, followed by desulfurization and acylation steps . Similarly, chlorinated 4-methoxyphenols were synthesized by partial methylation of hydroquinones . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds with chlorophenyl and methoxyphenyl groups has been elucidated using techniques such as NMR, mass spectrometry, and X-ray diffraction . These studies reveal the arrangement of atoms within the molecule and the conformational preferences in the solid state. For example, X-ray diffraction was used to determine the structure of a pyrazole derivative with a 4-chlorophenyl and a 4-methoxyphenyl group . Such analyses are crucial for understanding the three-dimensional shape of the molecule, which influences its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The reactivity of chlorophenyl and methoxyphenyl compounds can be influenced by the presence of electron-withdrawing or electron-donating groups. For example, the kinetics and mechanisms of reactions involving thionocarbonates with chlorophenyl groups were studied, showing how substituents affect reaction rates . The presence of a methoxy group, which is an electron-donating group, can also affect the reactivity of the compound, as seen in the reactions of methoxyphenylpropanoates . These studies provide a basis for predicting how "this compound" might behave in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl and methoxyphenyl compounds are often characterized to understand their stability, solubility, and potential applications. For instance, the crystal structure, vibrational frequencies, and electronic properties of a dichlorophenyl compound with a methoxyphenyl group were studied using both experimental techniques and DFT calculations . These properties are important for the practical use of the compounds in pharmaceuticals or materials science.

Mechanism of Action

The mechanism of action of this compound would depend on its specific use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses . Like other chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm.

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it has pharmaceutical properties, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

3-(4-chlorophenyl)-1-(3-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c1-19-15-4-2-3-13(11-15)16(18)10-7-12-5-8-14(17)9-6-12/h2-6,8-9,11H,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZMQDQHAGAARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644464
Record name 3-(4-Chlorophenyl)-1-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898787-64-9
Record name 3-(4-Chlorophenyl)-1-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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